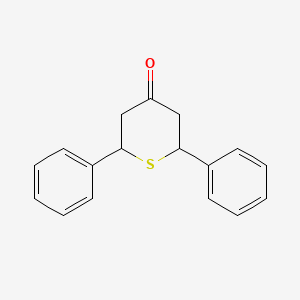

2,6-Diphenyl-tetrahydro-thiopyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives involves various chemical pathways. One method described involves the transformation from diphenylmethane to 4,4-diphenyl-γ-thiopyran derivatives, which undergo photolysis to produce a mixture of thiabicyclohexene and α-thiopyran derivatives (Gravel & Leboeuf, 1982). Another study explores the photoisomerization of tetrasubstituted 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans, showing selective rearrangement to form isomeric 2H-thiopyrans in quantitative yields (Rahmani & Pirelahi, 1997).

Molecular Structure Analysis

The crystal structure of 2,6-diphenyl-4H-thiopyran derivatives reveals varied geometries. For instance, the thiopyran unit of certain molecules is observed in a chair form with a tetrahedral geometry around the sulfur atom and a planar geometry at the carbonyl carbon (Thiruvalluvar et al., 2008).

Chemical Reactions and Properties

Various chemical reactions of 2,6-Diphenyl-tetrahydro-thiopyran-4-one have been documented. For example, its reaction with sulfuryl chloride yields dihydrothiopyranone, chlorodihydrothiopyranone, and triehlorotetrahydrothiopyranone derivatives (Allan, Reynolds, & Chen, 1977). Another study demonstrates the ring-opening of thiopyran-thiones followed by intramolecular oxidative coupling to form thiathiophthens (Dingwall, Reid, & Symon, 1970).

Physical Properties Analysis

Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives indicates a favorable nonplanar half-chair conformation, with significant orientation of alkyl and phenyl groups with respect to the sulfur atom (Jafarpour & Pirelahi, 2006).

Chemical Properties Analysis

The photochemical reaction studies of 2,6-Diphenyl-4H-thiopyran-4-one reveal complex pathways, including the formation of benzoic acid and benzoylacetic acid ester upon irradiation in the presence of oxygen (Sugiyama, Sato, & Kashima, 1970). Another reaction pathway involves the synthesis of thiopyran and dihydrothiophene frameworks via regioselective intramolecular C-S fusion (Chowdhury et al., 2014).

Aplicaciones Científicas De Investigación

Chemical Reactions and Compounds Synthesis

2,6-Diphenyl-tetrahydro-thiopyran-4-one exhibits versatile chemical properties useful in synthesizing various compounds. For instance, it reacts with sulfuryl chloride to yield different chlorodihydrothiopyranones, useful in preparing pyrylium dyes (Allan, Reynolds & Chen, 1977). Further, it serves as a precursor in the synthesis of hexasubstituted 4H-thiopyrans, which display photochromism and photoisomerization properties (Pirelahi, Rahmani, Mouradzadegun, Fathi & Moudjoodi, 1996).

Photoisomerization Studies

The compound's photoisomerization has been a subject of kinetic studies, revealing insights into chemical behavior under UV light. This includes the transformation to various isomeric forms with potential applications in photochemistry and material sciences (Rahmani & Pirelahi, 1997).

Crystallography and Structural Analysis

In crystallography, 2,6-Diphenyl-tetrahydro-thiopyran-4-one has been used to analyze molecular conformations and structures. X-ray crystallographic studies have provided insights into its molecular geometry and potential applications in designing molecular materials (Jafarpour & Pirelahi, 2006).

Photophysics and Photochemistry

Its photophysical and photochemical properties have been studied, highlighting how its derivatives behave under UV irradiation, which is relevant for developing new photoresponsive materials (Favaro, Ortica, Elisei & Becker, 2006).

Novel Compounds Formation

2,6-Diphenyl-tetrahydro-thiopyran-4-one is instrumental in creating novel heterocyclic systems, such as thieno[2,3-c]thiopyran derivatives, expanding the chemical library for potential pharmaceutical and material science applications (El-Ghanam, 2006).

Propiedades

IUPAC Name |

2,6-diphenylthian-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJHHCQGZVIWAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958188 |

Source

|

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenyltetrahydro-4H-thiopyran-4-one | |

CAS RN |

37014-01-0 |

Source

|

| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)